2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the acetamide moiety and a pyrrolidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(1-methyl-pyrrolidin-2-ylmethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and to enhance yield. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various types of chemical reactions including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted acetamides depending on the nucleophile used.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of amides with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The pyrrolidine ring enhances the compound’s binding affinity and specificity towards its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-pyrrolidinylmethyl)-acetamide
- 2-Chloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-acetamide
- 2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide
Uniqueness
2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to the presence of the 1-methyl-pyrrolidine moiety, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(11)6-10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRSPANAFSDEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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